3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide
CAS No.:
Cat. No.: VC10045242
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrN2O2 |
|---|---|
| Molecular Weight | 281.10 g/mol |
| IUPAC Name | 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C11H9BrN2O2/c1-7-5-10(14-16-7)13-11(15)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15) |
| Standard InChI Key | VWCWOTQRIORUBW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)Br |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)Br |
Introduction
3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a chemical compound with the CAS number 346724-02-5. Its chemical formula is C11H9BrN2O2, indicating it contains bromine, nitrogen, and oxygen atoms in its structure . This compound is part of a broader class of benzamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
Synthesis Methods
While specific synthesis methods for 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide are not detailed in the available literature, compounds of similar structure often involve reactions such as amidation or cyclization steps. For instance, oxazole rings can be formed through cyclodehydration reactions involving amino acids or their derivatives.
Spectroscopic Characterization
Characterization of organic compounds typically involves spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These methods help confirm the structure and purity of the compound. For 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide, such data would be essential for verifying its chemical identity.
Future Research Directions
Given the potential biological activities associated with benzamides and oxazole derivatives, 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide presents an interesting candidate for further study. Research could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) studies to explore its therapeutic potential.
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